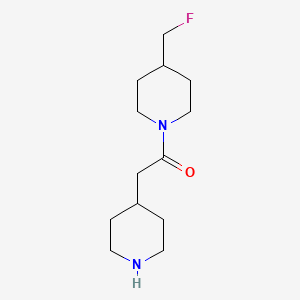

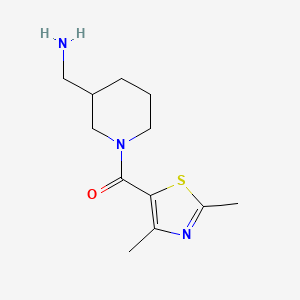

2-Azido-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one

Descripción general

Descripción

“2-Azido-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azido-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one” would include characteristics like density and acidity. The predicted density of this compound is 1.55±0.1 g/cm3 and the predicted acidity coefficient (pKa) is 11.98±0.20 .Aplicaciones Científicas De Investigación

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a reference standard to ensure the accuracy and consistency of test results . Its azido group can be used in click chemistry reactions, which are pivotal in drug discovery for creating diverse molecular libraries.

Medicinal Chemistry

In medicinal chemistry, the compound’s structural features, such as the azido group and the fluoroethyl moiety, make it a valuable intermediate for the synthesis of potential therapeutic agents . It could be used to modify pharmacokinetic properties or to create prodrugs.

Biochemistry Research

Biochemists may employ this compound in studying enzyme-substrate interactions due to its reactive azido group, which can form covalent bonds with specific amino acid residues . This can help in mapping active sites or in enzyme inhibition studies.

Pharmacology

The compound’s piperidine ring is a common motif in pharmacologically active molecules, making it a significant precursor in synthesizing compounds with potential CNS activity . Its modifications could lead to new treatments for neurological disorders.

Organic Synthesis

Organic chemists can use this compound as a building block for synthesizing complex molecules. The azido group is particularly useful for introducing nitrogen-containing functional groups through various organic transformations .

Analytical Chemistry

In analytical chemistry, this compound can serve as a calibration standard for chromatographic methods due to its unique retention properties. It can help in the development of analytical methods for detecting similar structured compounds .

Materials Science

The compound’s reactive groups can be exploited in materials science for surface modification of polymers or in the creation of novel polymeric materials with specific properties .

Click Chemistry Applications

Click chemistry, a term for a wide range of reactions that are quick, simple, and generate substances with high yields, often uses azides like the one present in this compound. It’s a tool for attaching molecules together in a modular fashion, which is useful in creating complex structures like dendrimers or for surface functionalization .

Propiedades

IUPAC Name |

2-azido-1-[4-(2-fluoroethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN4O/c10-4-1-8-2-5-14(6-3-8)9(15)7-12-13-11/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGNAMPTIIOOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCF)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)

![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)